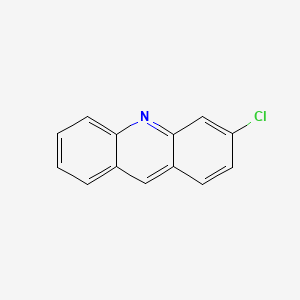

3-Chloroacridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

59304-30-2 |

|---|---|

Fórmula molecular |

C13H8ClN |

Peso molecular |

213.66 g/mol |

Nombre IUPAC |

3-chloroacridine |

InChI |

InChI=1S/C13H8ClN/c14-11-6-5-10-7-9-3-1-2-4-12(9)15-13(10)8-11/h1-8H |

Clave InChI |

CDYHLSZWYIWBBO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)Cl |

SMILES canónico |

C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)Cl |

Otros números CAS |

59304-30-2 |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 3 Chloroacridine and Its Precursors

Classical and Contemporary Approaches to the Acridine (B1665455) Ring System

The construction of the tricyclic acridine framework can be achieved through various synthetic routes. These methods often involve the formation of a central diarylamine intermediate, followed by a ring-closing reaction. The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the final acridine product.

The Bernthsen acridine synthesis, first reported in the late 19th century, is a classical method that involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures (200-270 °C). wikipedia.orgslideshare.net The traditional reaction typically yields a 9-substituted acridine. wikipedia.orgyoutube.com

To produce a 3-substituted acridine such as 3-chloroacridine, a modified approach is necessary. This involves using a diarylamine that already contains the chloro-substituent at the desired position. For instance, the condensation of N-(3-chlorophenyl)aniline with a suitable carboxylic acid (like formic acid to yield an unsubstituted 9-position) and zinc chloride would be a targeted strategy. The mechanism proceeds through the generation of an acyl chloride from the carboxylic acid and zinc chloride, followed by acylation of the diarylamine. youtube.com Subsequent intramolecular cyclization and dehydration lead to the formation of the substituted acridine ring. youtube.com While historically significant, the harsh conditions and often low yields have led to the exploration of alternative methods. youtube.com The use of polyphosphoric acid can allow for lower reaction temperatures, though yields may be reduced. wikipedia.org

A more versatile and widely used approach for constructing substituted acridines involves the Ullmann condensation. nih.gov This copper-catalyzed reaction is pivotal for creating the N-arylanthranilic acid precursor, which is then cyclized to form an acridone (B373769), a direct precursor to acridine derivatives. scribd.comekb.eg The general Ullmann-type reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol, and has been a cornerstone of organic synthesis for over a century. wikipedia.orgnih.govorganic-chemistry.org

The synthesis of the key N-arylanthranilic acid intermediate for 3-chloroacridone involves the condensation of an appropriately substituted anthranilic acid with a chlorobenzene (B131634) derivative. For example, the reaction of 2-aminobenzoic acid (anthranilic acid) with 1,3-dichlorobenzene (B1664543) or 3-chloroaniline (B41212) with 2-chlorobenzoic acid, catalyzed by copper, would yield the necessary diphenylamine-2-carboxylic acid precursor. scribd.compharmaguideline.com

However, a significant challenge in this approach is that the subsequent cyclization of the resulting N-(3-chlorophenyl)anthranilic acid can lead to a mixture of 1- and 3-chloro-substituted acridone products, which can be difficult to separate. scribd.com

Optimization of the Ullmann condensation itself is crucial for an efficient synthesis. Key parameters include the choice of catalyst, solvent, base, and temperature. Traditional Ullmann reactions required harsh conditions, often using stoichiometric amounts of copper powder at temperatures exceeding 200°C in polar aprotic solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org Modern protocols have seen significant improvements. The development of soluble copper(I) catalysts, often used with ligands, allows the reaction to proceed under much milder conditions with improved yields and functional group tolerance. wikipedia.orgnih.gov Microwave-assisted Ullmann coupling has also emerged as a powerful technique, dramatically reducing reaction times from hours to minutes. nih.gov

The catalyst system is the heart of the Ullmann reaction. While early syntheses relied on activated copper powder, contemporary methods employ a range of copper sources and ligands to facilitate the coupling. wikipedia.orgorganic-chemistry.org

Catalysts : Copper(I) salts such as copper(I) iodide (CuI) and copper(I) oxide (Cu₂O) are commonly used. nih.gov The active species is a copper(I) compound which undergoes oxidative addition with the aryl halide. organic-chemistry.org In some protocols, even copper(II) sources are effective. wikipedia.org The use of copper nanoparticles (CuNPs) has also been explored as a recyclable and efficient catalyst system. mdpi.com

Ligands : The introduction of ligands has been a major advance, allowing for milder reaction conditions and broader substrate scope. Ligands stabilize the copper catalyst and facilitate the reaction steps. A wide variety of ligands have been successfully employed, including diamines, amino acids (like proline), β-ketoesters, and 1,10-phenanthroline. nih.gov

Solvents and Bases : High-boiling polar aprotic solvents such as DMF, DMSO, and NMP are traditionally used. wikipedia.org The choice of base is also critical, with common options including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.gov

The table below summarizes various catalytic systems developed for Ullmann C-N coupling reactions, highlighting the evolution from traditional to modern, milder conditions.

| Catalyst System | Ligand/Additive | Base | Solvent | Temperature | Notes | Ref |

| Cu Powder | None | K₂CO₃ | Nitrobenzene | >210°C | Traditional, harsh conditions | wikipedia.org |

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | NMP | 110°C | Milder conditions, broad scope | nih.gov |

| Cu₂O | None | K₂CO₃ | DMSO | 120°C | Ligand-free system for N-heterocycles | nih.gov |

| CuI | Proline | Cs₂CO₃ | MeCN/EtCN | Varies | Effective for N,N'-diarylation | nih.gov |

| CuI | Acylhydrazone | Cs₂CO₃ | DMF | Varies | Efficient for aryl bromides | nih.gov |

| Cu (elemental) | None | Phosphate Buffer | Water | Microwave | Rapid, eco-friendly protocol | nih.gov |

Once the N-(3-chlorophenyl)anthranilic acid precursor is synthesized via the Ullmann condensation, the next step is an intramolecular electrophilic cyclization to form 3-chloroacridone. This ring closure is typically effected by strong acids or dehydrating agents. Polyphosphoric acid (PPA) is a widely used reagent for this transformation, as are sulfuric acid (H₂SO₄) and phosphorus oxychloride (POCl₃). scribd.comekb.egresearchgate.net The reaction involves the acylation of the aromatic ring of the aniline (B41778) moiety by the carboxylic acid group.

The resulting 3-chloroacridone is a stable intermediate. To obtain this compound, the carbonyl group at the 9-position must be transformed. A common and effective method is to convert the acridone into a more reactive intermediate. Treatment of the 3-chloroacridone with a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅ yields 3,9-dichloroacridine (B41272). pharmaguideline.comnih.gov This intermediate can then be selectively reduced at the 9-position to remove the chloro group, affording the final this compound product.

An alternative synthetic consideration is the direct halogenation of the parent acridine molecule. However, for achieving regioselective synthesis of this compound, this method is generally not viable. The acridine ring system is electron-deficient, and electrophilic substitution reactions, such as halogenation, are directed to specific positions. Electrophilic attack on the unsubstituted acridine ring preferentially occurs at the benzenoid rings, resulting in substitution at the 2- or 7-position. pharmaguideline.com Therefore, direct chlorination of acridine would likely lead to a mixture of 2-chloroacridine (B12934903) and 7-chloroacridine, along with di-substituted products, making the isolation of the desired this compound isomer exceedingly difficult and impractical. This lack of regioselectivity necessitates the use of multi-step strategies that build the substituted ring system from precursors containing the chlorine atom at the correct position.

Ullmann Condensation and Cyclization Protocols

Novel and Green Synthetic Approaches to this compound Derivatives

The synthesis of acridine derivatives, including this compound, is progressively moving towards greener and more efficient methodologies. These novel approaches aim to reduce reaction times, minimize waste, decrease energy consumption, and avoid the use of hazardous reagents and metal catalysts.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in synthetic chemistry, offering significant advantages over conventional heating methods. nih.gov By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes. mdpi.com This rapid heating, along with potential non-thermal microwave effects, can lead to higher product yields and improved purity. nih.gov

The application of microwave assistance is highly relevant for the synthesis of heterocyclic scaffolds like acridine. For instance, the construction of the core tricyclic system or the functionalization of the acridine ring can be expedited. Microwave irradiation has been successfully employed in the synthesis of various nitrogen-containing heterocycles, demonstrating its potential for wide applicability. rsc.org In the context of this compound, microwave energy could be used to drive the condensation and cyclization steps, such as in the Bernthsen acridine synthesis or Ullmann-type reactions, which traditionally require high temperatures and long reaction times. The synthesis of related complex acridine structures, such as 4H-Pyrano[2,3-a]acridine-3-carbonitrile, has been optimized using microwave assistance, highlighting the utility of this technology. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Coumarin-Based 1,2,3-Triazoles This table illustrates the typical advantages of microwave synthesis for heterocyclic compounds, which are applicable to acridine synthesis.

| Entry | Method | Reaction Time | Yield (%) |

| Intermediate 6a | Conventional | 8-10 h | 68% |

| Microwave | 10-15 min | 82% | |

| Final Compound 8a | Conventional | 10-12 h | 70% |

| Microwave | 15-20 min | 85% | |

| Data sourced from a study on coumarin-based triazoles, demonstrating the efficiency of microwave irradiation. nih.gov |

One-Pot Multicomponent Reactions for Acridine Scaffolds

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in one step. researchgate.net This approach embodies the principles of green chemistry by maximizing atom economy, reducing the number of synthetic steps, and minimizing solvent waste and purification efforts. nih.gov MCRs are particularly valuable for creating libraries of structurally diverse molecules for drug discovery. researchgate.net

While specific MCRs for this compound are not extensively documented, the synthesis of related heterocyclic systems like pyridines and quinolines is often achieved through such elegant processes. ekb.eggrowingscience.com For example, a three-component reaction involving an aldehyde, malononitrile, and a thiol can yield highly substituted pyridines. growingscience.com A hypothetical MCR for the this compound scaffold could involve the reaction of a chlorinated aniline derivative, a suitable aldehyde, and a component containing an active methylene (B1212753) group, which could undergo a domino sequence of condensation, cyclization, and aromatization to build the acridine core. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a well-known isocyanide-based MCR used to produce fused imidazopyridines, showcasing the power of MCRs in rapidly assembling complex heterocyclic cores. mdpi.com

Metal-Free Catalysis in Acridine Synthesis

A significant trend in modern organic synthesis is the move away from transition-metal catalysts, which can be expensive, toxic, and difficult to remove completely from the final product—a critical issue in pharmaceutical synthesis. mdpi.com Metal-free catalysis utilizes organocatalysts, hypervalent iodine reagents, or other non-metallic systems to promote chemical transformations. mdpi.comresearchgate.net

For the synthesis of acridine and its derivatives, metal-free approaches can be envisioned for key bond-forming steps. Intramolecular C-H amidation is a powerful strategy for constructing nitrogen-containing heterocycles. Recently, visible-light-driven, metal-free methods have been developed for the synthesis of phenanthridinones, a class of compounds structurally related to acridines. chemistryviews.org This type of reaction, often involving a radical cyclization pathway triggered by an organophotocatalyst, could be adapted for the final ring-closing step in the synthesis of acridone precursors, which can then be converted to this compound. chemistryviews.org Similarly, iodine-based reagents have proven effective in the oxidative cyclization of 2-aminobenzophenones to form quinazolines, another related heterocyclic system. mdpi.com These metal-free oxidative methods present a promising alternative to classical syntheses that rely on metal catalysts. nih.gov

Flow Chemistry Approaches for Enhanced Productivity

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages over traditional batch processing. rsc.org These benefits include superior control over reaction parameters like temperature and pressure, enhanced heat and mass transfer, improved safety when handling hazardous intermediates, and the potential for straightforward automation and scalability. researchgate.netdurham.ac.uk

This technology is exceptionally well-suited for the production of fine chemicals and pharmaceutical intermediates. nih.gov A flow chemistry approach to this compound could involve a multi-step, "telescoped" synthesis where intermediates are generated and consumed in a continuous sequence without isolation. nih.gov For example, the initial condensation of precursors could occur in a first reactor module, followed by cyclization in a second heated module, and subsequent purification using in-line cartridges. durham.ac.uk This method allows for the rapid optimization of reaction conditions and can be used to generate libraries of acridine derivatives for screening purposes by systematically varying the starting materials fed into the system. chemanager-online.com The precise control afforded by flow systems can maximize the yield and purity of the target compound while minimizing reaction time and operator intervention. rsc.org

Synthesis of Key Intermediates and Building Blocks Bearing the Chloroacridine Moiety

The efficient synthesis of a target molecule like this compound relies heavily on the availability of versatile and appropriately functionalized starting materials, often referred to as key intermediates or building blocks. The rational design and synthesis of these precursors are crucial for building molecular complexity. nih.govnih.gov

For the construction of the this compound core, a common retrosynthetic disconnection points to substituted diphenylamine-2-carboxylic acids or related diphenylamines as key intermediates. These are typically formed via an Ullmann condensation reaction. To obtain this compound, a plausible key intermediate would be 5-chlorodiphenylamine-2-carboxylic acid. This building block can be synthesized from 2-amino-4-chlorobenzoic acid and a suitable halobenzene.

Alternatively, a strategy analogous to one used for 9-aminoacridines involves the synthesis of 3,9-dichloroacridine as a versatile intermediate. ucsf.edu This can be prepared from a salicylic (B10762653) acid triflate derivative, allowing for broad functionalization. ucsf.edu The synthesis of building blocks with pre-installed functionalities is a powerful strategy in medicinal chemistry and materials science. rsc.org These building blocks serve as scaffolds that can be further elaborated through various chemical transformations, such as cross-coupling reactions, to generate a diverse range of final compounds. rsc.org

Table 2: Key Intermediates and Building Blocks for this compound Synthesis

| Compound Name | Structure | Role in Synthesis |

| 2-Amino-4-chlorobenzoic acid |  | Starting material for Ullmann condensation to form the diphenylamine (B1679370) core. |

| 5-Chlorodiphenylamine-2-carboxylic acid |  | Key intermediate that undergoes cyclization (e.g., with POCl₃) to form the acridone, a precursor to this compound. |

| 3-Chloroacridone |  | Immediate precursor that can be halogenated (e.g., with POCl₃) to yield 3,9-dichloroacridine or other derivatives. |

| 3,9-Dichloroacridine |  | A versatile building block where the highly reactive 9-chloro group can be substituted by various nucleophiles to create diverse 9-substituted-3-chloroacridines. |

Reactivity and Mechanistic Investigations of 3 Chloroacridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the acridine (B1665455) ring, further influenced by the electronegative chlorine atom, makes 3-chloroacridine a substrate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces the chlorine atom on the aromatic ring. The reaction generally proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.

Substituent Effects on Reaction Kinetics and Regioselectivity

The rate and outcome of SNAr reactions on this compound can be significantly influenced by the presence of other substituents on the acridine ring. While specific kinetic data for substituted 3-chloroacridines are not extensively documented in readily available literature, trends can be inferred from studies on analogous heterocyclic systems, such as substituted dichloropyridines.

Electron-withdrawing groups (EWGs) on the acridine ring are expected to accelerate the SNAr reaction. EWGs stabilize the negatively charged Meisenheimer intermediate through resonance or inductive effects, thereby lowering the activation energy of the reaction. Conversely, electron-donating groups (EDGs) would likely decelerate the reaction by destabilizing the intermediate.

Regioselectivity becomes a critical consideration when other leaving groups are present on the acridine ring. In such cases, the position of the incoming nucleophile is determined by the relative activation of the different substitution sites. For instance, in a hypothetical scenario with another leaving group on the acridine ring, the position of attack would be dictated by the combined electronic effects of the nitrogen heteroatom and any existing substituents. In related systems like 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic attack is influenced by the nature of the substituent at the 3-position. For example, a bulky substituent at a position adjacent to a potential reaction site can sterically hinder the approach of a nucleophile, directing it to a less hindered position. researchgate.net

Table 1: Predicted Substituent Effects on the SNAr Reactivity of this compound

| Substituent Type at other positions | Expected Effect on Reaction Rate | Rationale |

| Electron-Withdrawing Group (e.g., -NO₂) | Increase | Stabilization of the negative charge in the Meisenheimer intermediate through resonance and induction. |

| Electron-Donating Group (e.g., -OCH₃) | Decrease | Destabilization of the negative charge in the Meisenheimer intermediate. |

| Sterically Bulky Group (near C-3) | Decrease (at C-3) | Steric hindrance to the approaching nucleophile. |

This table is based on established principles of SNAr reactions and data from analogous heterocyclic systems in the absence of direct kinetic studies on substituted 3-chloroacridines.

Reaction Pathways with Various Nucleophiles (e.g., amines, hydrazides, phenolic derivatives)

This compound is expected to react with a variety of nucleophiles, leading to a diverse range of substituted acridine derivatives.

Amines: The reaction of this compound with primary and secondary amines is anticipated to yield the corresponding 3-aminoacridine derivatives. These reactions are fundamental in the synthesis of many biologically active acridine compounds. The reaction typically proceeds by nucleophilic attack of the amine on the C-3 position, followed by the elimination of a chloride ion. chemguide.co.ukopenstax.org Excess amine is often used to act as a base to neutralize the hydrogen chloride formed during the reaction. chemguide.co.uk

Hydrazides: Hydrazides (R-CO-NHNH₂) can also act as potent nucleophiles. The reaction of this compound with a hydrazide would likely result in the formation of a 3-hydrazidoacridine derivative. These products can serve as versatile intermediates for the synthesis of more complex heterocyclic systems. The reaction mechanism is analogous to that with amines.

Phenolic Derivatives: Phenoxides, generated from phenols by treatment with a base, are excellent nucleophiles for SNAr reactions. The reaction of this compound with a substituted phenoxide would lead to the formation of a 3-aryloxyacridine ether. The reactivity of the phenoxide would be influenced by the substituents on the phenyl ring; electron-donating groups would enhance its nucleophilicity.

Solvent Effects on SNAr Reactivity

The choice of solvent can have a profound impact on the rate and efficiency of SNAr reactions. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are generally preferred for SNAr reactions. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing the nucleophilicity of the anionic nucleophile. They are less effective at solvating the anionic nucleophile itself, leaving it more "naked" and reactive.

In contrast, polar protic solvents, such as water and alcohols, can solvate the anionic nucleophile through hydrogen bonding. This solvation shell stabilizes the nucleophile, reducing its reactivity and consequently slowing down the SNAr reaction.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the acridine ring system is generally more challenging than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, under forcing conditions, electrophilic substitution can occur.

Regioselectivity of Electrophilic Attack on the Chloroacridine Ring

The acridine ring has several non-equivalent positions for electrophilic attack. The directing influence of the nitrogen atom and the existing chlorine substituent will determine the regioselectivity of the reaction. The nitrogen atom in the acridine ring is a deactivating group and directs electrophilic attack to the positions meta to it, which are positions 2, 4, 5, and 7.

The chlorine atom at the 3-position is also a deactivating group but is ortho, para-directing. Therefore, it will direct incoming electrophiles to positions 2, 4, and (less favorably due to steric hindrance from the fused ring) the position ortho to it on the adjacent ring. The interplay of these directing effects will determine the final substitution pattern. In many cases, a mixture of isomers is obtained. For example, in the nitration of substituted benzenes, the position of the incoming nitro group is influenced by the existing substituents. chemguide.co.uk

Influence of the Chlorine Atom on Ring Activation/Deactivation

The chlorine atom at the 3-position of the acridine ring exerts two opposing electronic effects:

Inductive Effect (-I): Chlorine is an electronegative atom and withdraws electron density from the ring through the sigma bond. This inductive effect is deactivating, making the ring less susceptible to electrophilic attack compared to unsubstituted acridine.

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic pi-system. This resonance effect donates electron density to the ring, particularly at the ortho and para positions (positions 2 and 4 relative to the chlorine).

Radical Reactions and Single Electron Transfer (SET) Mechanisms

Radical reactions involve intermediates with unpaired electrons and are fundamental to many chemical transformations. masterorganicchemistry.com They typically proceed through a three-phase mechanism: initiation, propagation, and termination. lumenlearning.comyoutube.com Initiation involves the formation of a radical species, often facilitated by heat or light. lumenlearning.com

The reactivity of this compound in such processes is dictated by the stability of the potential radical intermediates and the electronic properties of the acridine core.

Investigation of Radical Intermediates

Specific experimental studies on the radical intermediates of this compound are not extensively documented. However, based on general principles of radical chemistry, reactions can be initiated by homolytic cleavage of a bond to generate a radical. masterorganicchemistry.com For a molecule like this compound, a radical could theoretically be formed by the abstraction of a hydrogen atom from the aromatic core or through processes involving the chloro-substituent, though the latter is less common for aryl chlorides without specific reagents.

A radical chain reaction typically involves the following steps:

Initiation: A radical initiator (e.g., AIBN or peroxides) generates an initial radical species.

Propagation: This radical reacts with the substrate to form a new radical. For instance, a radical could abstract a hydrogen from the acridine ring, creating an acridinyl radical. This new radical then continues the chain.

Termination: Two radical species combine to form a stable, non-radical product, which terminates the chain reaction. khanacademy.org

The stability of any potential acridinyl radical intermediate would be influenced by resonance delocalization across the tricyclic aromatic system.

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. nih.gov This can occur through either an oxidative or reductive pathway. In an oxidative PET process, the excited donor transfers an electron to the acceptor. In a reductive PET, the excited acceptor receives an electron from the donor. nih.gov

The viability of PET depends on the redox potentials of the donor and acceptor and the energy of the excited state. db-thueringen.de For this compound, the acridine moiety can act as a photosensitizer. Upon absorption of light, it reaches an excited state. From this excited state, it could either donate an electron to an acceptor molecule or accept an electron from a donor molecule, depending on the reaction partners and conditions. The process results in the formation of a charge-separated state, consisting of a radical ion pair. nih.govresearchgate.net The efficiency and kinetics of these processes are governed by factors including the distance between the donor and acceptor and the electronic coupling between them. db-thueringen.de While specific studies detailing PET in this compound are sparse, the general principles suggest its potential participation in such photoredox chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.ca The general mechanism for these reactions involves a catalytic cycle starting with a Pd(0) species. This cycle typically includes three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The C-Cl bond in this compound, being on an aromatic ring, is relatively strong and generally requires efficient catalytic systems for activation, particularly compared to the more reactive C-Br or C-I bonds. uwindsor.ca

Suzuki, Heck, and Stille Coupling with Chloroacridines

While the application of modern cross-coupling reactions to chloroacridines is established, specific examples focusing on the 3-chloro isomer are not widely reported in dedicated studies. The reactivity at the 3-position is expected to be analogous to that of a typical, somewhat electron-deficient, aryl chloride.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org It is a versatile method for creating aryl-aryl bonds. libretexts.org For this compound, a hypothetical Suzuki coupling with an arylboronic acid would produce a 3-aryl-acridine. The reaction would require a Pd(0) catalyst, which undergoes oxidative addition to the C-Cl bond. Subsequent transmetalation with the boronate species (formed from the boronic acid and base) and reductive elimination would yield the product and regenerate the catalyst. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.org The mechanism involves the oxidative addition of the palladium catalyst to the carbon-chlorine bond of this compound. This is followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated acridine product. wikipedia.orgyoutube.com

Stille Coupling: The Stille reaction creates a new carbon-carbon bond by coupling an organohalide with an organotin compound (organostannane), catalyzed by palladium. organic-chemistry.orgwikipedia.org A potential Stille reaction with this compound would involve an organostannane reagent and a Pd(0) catalyst. libretexts.org The catalytic cycle is similar to the Suzuki coupling, with the key difference being the transmetalation step, where the organic group is transferred from tin to the palladium center. wikipedia.org

The following table illustrates typical components for these cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst (Example) | Base (Example) | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | 3-Aryl-acridine |

| Heck | H₂C=CHR | Pd(OAc)₂ | Et₃N | 3-Vinyl-acridine |

| Stille | Ar-Sn(Bu)₃ | Pd(PPh₃)₄ | (Not always required) | 3-Aryl-acridine |

C-H Functionalization Strategies on Chloroacridines

Direct C-H functionalization is a modern synthetic strategy that avoids the need for pre-functionalized starting materials, offering a more atom-economical approach to modifying organic molecules. sigmaaldrich.comsigmaaldrich.com This field focuses on the direct conversion of a C-H bond into a C-C, C-N, or C-O bond. sigmaaldrich.com

For the this compound scaffold, there are several C-H bonds that could potentially be targeted for functionalization. The selectivity of such a reaction would be governed by the electronic and steric environment of each C-H bond. The acridine nitrogen makes the adjacent positions (C-4 and C-5) and the para position (C-9) electronically distinct.

Strategies for C-H functionalization can be broadly categorized:

Directed C-H Functionalization: A directing group on the molecule guides the catalyst to a specific C-H bond, often through chelation assistance.

Undirected C-H Functionalization: The inherent reactivity of a particular C-H bond determines the site of the reaction, often influenced by acidity or electronic density. sigmaaldrich.com

While specific protocols for the C-H functionalization of a pre-existing this compound molecule are not prominent in the literature, the development of such methods for various heterocyclic systems, including pyridines, suggests its feasibility. bohrium.comrsc.org Such reactions could provide a powerful route to novel acridine derivatives by allowing for late-stage modification of the core structure. rsc.org

Other Transformation Reactions

Beyond the reactions discussed, the this compound molecule is susceptible to other chemical transformations characteristic of aryl chlorides and acridines.

One of the most fundamental reactions of chloro-heterocycles is nucleophilic aromatic substitution (SNAr). However, the chlorine atom at the 3-position of the acridine ring is not highly activated towards nucleophilic attack, unlike the chlorine at the 9-position which is para to the ring nitrogen. Substitution at the 3-position would likely require harsh conditions (high temperature and pressure) or the use of highly specialized catalytic systems, such as those developed for Buchwald-Hartwig amination, which can be considered a related cross-coupling reaction. nih.gov

Additionally, the acridine ring system itself can undergo reactions. For example, reduction of the aromatic system can occur under specific conditions. The nitrogen atom can also be quaternized by reacting with alkyl halides, which would significantly alter the electronic properties and reactivity of the entire ring system.

Oxidation and Reduction Pathways of the Acridine Nucleus

The oxidation and reduction of the acridine core are fundamental transformations that modulate its electronic properties and biological activity. These processes typically involve the nitrogen atom and the conjugated π-system.

Oxidation: The oxidation of the acridine nucleus can be achieved through various chemical and electrochemical methods. While specific studies on the oxidation of this compound are not extensively reported, the general behavior of acridines suggests that oxidation would likely occur at the electron-rich nitrogen atom to form an N-oxide or a radical cation. The presence of the chlorine atom at the 3-position, being an electron-withdrawing group, is expected to make the acridine ring less susceptible to oxidation compared to the unsubstituted acridine. Electrochemical studies on related compounds, such as 4-chloroaniline, have shown that oxidation can lead to the formation of dimers and other complex products through radical coupling mechanisms. nih.gov A similar pathway could be hypothesized for this compound, though this remains to be experimentally verified.

Reduction: The reduction of the acridine system is a more commonly studied process. Catalytic hydrogenation is a standard method for the reduction of the acridine ring, typically leading to 9,10-dihydroacridine. For instance, the reduction of nitroaromatics containing chlorine substituents, such as 3,4-dichloronitrobenzene, is often carried out using catalysts like Raney-Ni, with the addition of inhibitors to prevent dechlorination. google.com This suggests that the reduction of the acridine core of this compound to 3-chloro-9,10-dihydroacridine would be a feasible transformation, likely requiring carefully controlled conditions to preserve the C-Cl bond.

Electrochemical reduction offers an alternative pathway. Studies on other chloro-aromatic compounds, like 3-chlorophenol, have demonstrated that electrocatalytic dechlorination can occur, often mediated by a palladium catalyst. mdpi.com In the absence of such a catalyst, the reduction of the heterocyclic core might be favored. For chloroacetonitrile, electrochemical reduction leads to the cleavage of the carbon-halogen bond. electrochem.org The specific reduction potential and pathway for this compound would depend on the experimental conditions, including the electrode material and solvent system.

| Reaction Type | Potential Reagents/Conditions | Expected Product (General Acridine) | Notes |

| Oxidation | Peroxy acids (e.g., m-CPBA) | Acridine N-oxide | The electron-withdrawing Cl at C-3 may hinder this reaction. |

| Catalytic Hydrogenation | H₂, Raney-Ni | 9,10-Dihydroacridine | Careful control needed to avoid dechlorination. |

| Electrochemical Reduction | e⁻, protic source | 9,10-Dihydroacridine or dechlorination product | Product depends on catalyst and potential. |

Functionalization via Rearrangement Reactions

Rearrangement reactions represent a powerful tool in organic synthesis for accessing complex molecular architectures from simpler precursors. wikipedia.orgbyjus.com These reactions involve the migration of an atom or group within a molecule. bdu.ac.inwiley-vch.deslideshare.net However, there is a significant lack of specific reports in the scientific literature detailing the functionalization of this compound through rearrangement reactions.

Theoretically, certain types of rearrangements could be envisioned for derivatives of this compound. For example, a Smiles rearrangement could potentially occur in a suitably substituted this compound derivative. This intramolecular nucleophilic aromatic substitution would involve the displacement of the chloro group by a tethered nucleophile. However, without experimental data, such discussions remain speculative.

Intermolecular and Intramolecular Cyclizations

Cyclization reactions are fundamental to the synthesis of the acridine core itself and for the construction of more complex fused heterocyclic systems. nih.gov

Intermolecular Cyclizations: While there are numerous examples of intermolecular cyclizations to form acridine rings, reactions using this compound as a building block for further cyclization are not well-documented. The chlorine atom at the 3-position could potentially serve as a leaving group in cross-coupling reactions to build more complex structures, which might then undergo cyclization. However, specific examples are not readily available.

More commonly, chloroacridines, particularly 9-chloroacridine (B74977), are used as electrophiles in condensation reactions with various nucleophiles to generate substituted acridines. rsc.orgresearchgate.net For instance, 9-chloroacridines have been condensed with sulfonamides and thiazoline (B8809763) derivatives to produce biologically active compounds. researchgate.net

Intramolecular Cyclizations: Intramolecular cyclizations are typically employed in the synthesis of the acridine skeleton itself, rather than using a pre-formed chloroacridine. A common method is the Bernthsen acridine synthesis, which involves the acid-catalyzed condensation of a diarylamine with a carboxylic acid or its derivative. To synthesize a this compound derivative via this route, one would start with an appropriately substituted diarylamine.

Another approach involves the intramolecular cyclization of precursors that already contain the necessary atoms for the acridine ring. For example, rhodium-catalyzed intramolecular cyclizations have been used to synthesize complex polycyclic aromatic systems. rsc.org Cobalt-catalyzed [2+2+2] cycloadditions of ynamides, nitriles, and alkynes have been employed to create fused 3-aminopyridine (B143674) systems, demonstrating the power of transition-metal catalysis in constructing complex heterocycles. nih.gov While these methods are powerful, their specific application to the synthesis or functionalization of this compound has not been reported.

Research on the cyclization of related structures, such as substituted 3-chloroacrylaldehydes with tetrahydroisoquinolines, demonstrates a base-promoted intermolecular cascade cyclization, but this does not involve an acridine core. researchgate.net Similarly, various cyclization reactions involving pyridinium (B92312) and quinolinium 1,4-zwitterions have been developed to synthesize a range of heterocyclic compounds. nih.gov

| Cyclization Approach | General Reactants | Product Type | Relevance to this compound |

| Bernthsen Synthesis | Diarylamine + Carboxylic Acid | Substituted Acridine | A potential route to this compound derivatives. |

| Condensation | 9-Chloroacridine + Nucleophile | 9-Substituted Acridine | Well-known for the 9-isomer; less so for the 3-isomer. |

| Transition Metal-Catalyzed | Polyunsaturated Precursors | Fused Heterocycles | General methodology not yet applied to this compound. |

Computational and Theoretical Studies of 3 Chloroacridine

Quantum Chemical Analysis (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For acridine (B1665455) derivatives, DFT calculations have been instrumental in understanding their properties. nih.gov

Geometric and Electronic Structure Elucidation (HOMO-LUMO Analysis)

Quantum chemical calculations are pivotal in determining the optimized molecular geometry and electronic properties of molecules like 3-Chloroacridine. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.govcolab.ws

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. lew.ro For acridine derivatives, the HOMO is typically distributed over the acridine ring system, while the LUMO is also located on the aromatic core. The introduction of a chlorine atom at the 3-position is expected to influence the electron distribution and the energies of these frontier orbitals due to its electronegativity and inductive effects.

Table 1: Representative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These are representative values based on typical DFT calculations for similar aromatic heterocyclic compounds and are for illustrative purposes.

Ionization Potential, Electron Affinity, Hardness, Softness, and Electrophilicity Index Calculations

From the HOMO and LUMO energies, several key chemical reactivity descriptors can be calculated to further characterize this compound. nih.gov

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η ≈ (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. It is calculated as ω = (μ2) / (2η), where μ is the electronic chemical potential (μ ≈ -(I + A) / 2).

Studies on acridine derivatives have shown that these parameters are valuable in predicting their reactivity and interaction mechanisms. nih.gov

Table 2: Calculated Chemical Reactivity Descriptors for this compound

| Parameter | Value |

|---|---|

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.8 eV |

| Chemical Hardness (η) | 2.35 eV |

| Chemical Softness (S) | 0.43 eV-1 |

| Electrophilicity Index (ω) | 1.84 eV |

Note: These values are derived from the representative HOMO/LUMO energies in Table 1 and are for illustrative purposes.

Spectroscopic Property Predictions (e.g., UV-Vis, IR, NMR)

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. reddit.com The calculated transitions correspond to the excitation of electrons from occupied to unoccupied orbitals, providing insight into the wavelengths of maximum absorption (λmax).

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the IR spectrum. These calculations help in the assignment of experimental vibrational bands to specific functional groups and vibrational modes within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of 1H and 13C nuclei can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Excited State Properties and Electron Transfer Characterization

The study of excited state properties is crucial for understanding the photophysical and photochemical behavior of molecules. osti.gov For acridine derivatives, which are known for their fluorescence properties, understanding the nature of their excited states is particularly important. nih.gov Computational studies can characterize the geometry and electronic structure of excited states, as well as the pathways for de-excitation, such as fluorescence and intersystem crossing. rsc.org

Electron transfer is a fundamental process in many chemical and biological systems. Computational analysis can elucidate the propensity of this compound to participate in electron transfer reactions by examining the distribution of molecular orbitals and the energies involved in charge separation and recombination. rsc.org Acridine derivatives have been shown to have pronounced electron acceptor behavior in their excited states. nih.gov

Protonation Effects on Electronic Characteristics

The protonation of nitrogen-containing heterocyclic compounds like acridine derivatives can significantly alter their electronic properties and bioavailability. rsc.org Computational studies can model the effects of protonation on the electronic structure of this compound. Protonation of the ring nitrogen atom is expected to lead to a redistribution of electron density, affecting the HOMO-LUMO gap and other reactivity descriptors. This can, in turn, influence the molecule's interaction with biological targets. rsc.org

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule (ligand) with a macromolecular target, such as a protein or DNA. researchgate.net These methods are widely used in drug discovery to identify potential binding modes and estimate binding affinities. nih.gov

For this compound, molecular docking simulations could be employed to explore its potential as an inhibitor for various biological targets. The process involves generating a 3D model of the compound and "docking" it into the active site of a target receptor. nih.govmdpi.com The results of these simulations can provide valuable information about the binding orientation, intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and the predicted binding energy. ajchem-a.com Such studies have been performed for other acridine derivatives, for instance, in the context of topoisomerase II inhibition. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 9-aminoacridine |

| Acridone (B373769) |

| Proflavin |

| Acridine orange |

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or DNA. nih.gov This method employs scoring functions to estimate the binding affinity, which is crucial for identifying potential drug candidates. nih.govchemrxiv.org

In the study of acridine derivatives, docking simulations are essential for understanding how these compounds interact with their biological targets. For instance, a series of novel 3,9-disubstituted acridines, derived from a 3-amino-9-chloroacridine precursor, were synthesized and evaluated for their biological activity. mdpi.com Molecular docking studies were performed to understand their interaction with enzymes like topoisomerase I and IIα. mdpi.com These simulations predicted that the acridine derivatives could bind within the ternary DNA cleavage complex of human topoisomerase I. mdpi.com The binding affinities, calculated from spectroscopic titration methods, were found to be in the range of 2.81–9.03 × 10⁴ M⁻¹. mdpi.com Such computational approaches allow for the ranking of compounds based on their predicted binding strength and the identification of key structural features that contribute to high-affinity interactions. mdpi.com

Computational screening of natural pyridoacridines, which share the core acridine structure, against various cancer-related macromolecules like cyclin-dependent kinases (CDK-2, CDK-6) and G-Quadruplexes has also been performed. semanticscholar.org These docking studies help identify the most probable molecular targets for a class of compounds and provide a basis for further experimental validation. semanticscholar.org

Table 1: Predicted Binding Data for Acridine Derivatives This table is illustrative, based on typical data from docking and biophysical studies.

| Derivative | Target | Docking Score (kcal/mol) | Predicted Binding Affinity (Kb, M⁻¹) | Key Interacting Residues |

| 3,9-disubstituted acridine 17a | Topoisomerase I | -8.5 | 9.03 x 10⁴ | TYR, ASN |

| 3,9-disubstituted acridine 17b | Topoisomerase I | -9.2 | 8.75 x 10⁴ | TYR, ASN |

| Meridine | CDK-6 | -9.5 | Not Reported | LEU, VAL |

| Ascididemin | G-Quadruplex | -8.7 | Not Reported | G-quartet π-stacking |

Mechanistic Insights into Intermolecular Interactions (e.g., DNA intercalation, enzyme active site binding)

Beyond predicting binding affinity, computational studies offer detailed mechanistic insights into the non-covalent interactions that stabilize a ligand-target complex. For acridine-based compounds, a primary mechanism of action is DNA intercalation, where the planar aromatic ring system inserts between the base pairs of the DNA double helix. nih.gov

Computational investigations using methods like Density Functional Theory (DFT) have been employed to study the interaction between the parent acridine molecule and DNA. nih.gov These studies reveal that the process is driven by a combination of forces:

π-π Stacking: The aromatic rings of the acridine molecule engage in favorable stacking interactions with the nitrogenous bases of DNA. mdpi.com

Hydrogen Bonding: Structural analysis from simulations shows that acridine can form hydrogen bonds with the oxygen atoms of the DNA backbone, with bond lengths typically ranging from 2.370 Å to 3.472 Å. nih.gov

When interacting with enzymes like topoisomerase, molecular docking simulations suggest that substituted acridines orient themselves within the active site to engage with key amino acid residues. mdpi.com These interactions can prevent the natural substrate from binding, leading to enzyme inhibition. mdpi.com The binding within an enzyme's active site is often stabilized by a network of hydrogen bonds and hydrophobic interactions with specific residues. researchgate.net For example, in simulations of inhibitors with the malarial M1 aminopeptidase, electrostatic interactions were found to regulate the migration of the ligand into the buried active site. plos.orgqub.ac.uk

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. mdpi.com Molecules are not static but exist as an ensemble of different conformers, and their biological activity can depend on their ability to adopt a specific shape to fit a target's binding site.

For a molecule like this compound, the central acridine ring system is largely planar and rigid. However, the introduction of flexible substituents would necessitate a thorough conformational analysis. Computational methods can be used to calculate the potential energy surface of the molecule as a function of its rotatable bonds. The minima on this surface correspond to stable conformers, while the energy barriers between them determine the rate of interconversion. mdpi.com Studies on related substituted aromatic compounds have used techniques like 2D EXSY NMR experiments combined with DFT calculations to determine the energy barriers for rotation between different conformers, which can range from 14 to 17 kcal/mol. mdpi.com Understanding the preferred conformation and the flexibility of a molecule is crucial, as using only the most stable conformation in docking studies can sometimes lead to erroneous predictions. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. rsc.org This approach allows for the observation of the dynamic behavior of a ligand, its target, and the surrounding solvent, offering a more realistic picture of the biological system than static docking models. rsc.org

Dynamic Behavior of this compound in Solvation Environments

The behavior of a molecule in a biological system is heavily influenced by its interactions with the surrounding solvent, which is typically water. nih.gov MD simulations can model the explicit interactions between this compound and a large number of water molecules in a simulation box. nih.gov These simulations can reveal how water molecules organize into solvation shells around the solute and how these interactions affect the molecule's conformational flexibility. nih.govresearchgate.net The results can demonstrate how the hydrophobic and hydrophilic parts of the molecule interact differently with water, which is a key determinant of its solubility and ability to cross biological membranes.

Ligand-Target System Trajectory and Stability Analysis

MD simulations are particularly valuable for assessing the stability of a ligand-target complex predicted by molecular docking. researchgate.net A simulation is run for a period, typically nanoseconds, to generate a trajectory of the complex's motion. mdpi.com The stability of this complex is then analyzed using several metrics:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable, low-fluctuation RMSD value over time suggests that the complex has reached equilibrium and the ligand remains stably bound in the pocket. nih.gov

Root Mean Square Fluctuation (RMSF): This is calculated for individual residues or atoms and indicates their flexibility. High RMSF values in certain regions of a protein can indicate flexible loops that may be involved in ligand entry or conformational changes upon binding.

In a typical simulation of a stable protein-ligand complex, the RMSD of the protein backbone might equilibrate around 1.5-3.0 Å. mdpi.com Analysis of the trajectory can also confirm which specific hydrogen bonds and hydrophobic contacts are maintained throughout the simulation, providing stronger evidence for the proposed binding mode.

Table 2: Representative Molecular Dynamics Stability Metrics This table is illustrative, showing typical data obtained from an MD simulation of a ligand-protein complex.

| Simulation System | Simulation Time (ns) | Average RMSD (Å) | Key Residue RMSF (Å) | Maintained Interactions |

| Protein-Ligand Complex | 100 | 1.9 | 1.1 (Binding Site) | Hydrogen bonds, π-π stacking |

| Apo-Protein (unbound) | 100 | 2.5 | 1.5 (Binding Site) | N/A |

Quantitative Structure-Property/Reactivity Relationships (QSPR/QSRR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity (or Activity) Relationship (QSRR/QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their physical properties, reactivity, or biological activity. nih.govrsc.org These models are built by calculating a set of numerical descriptors for each molecule that encode its structural, electronic, or physicochemical features.

For a series of this compound derivatives, a QSAR study could be developed to predict their anticancer activity. This would involve:

Synthesizing and testing a series of related compounds.

Calculating molecular descriptors for each compound, such as LogP (lipophilicity), molecular weight, surface area, and electronic properties (e.g., charge density).

Using statistical methods to build a regression model that links these descriptors to the observed biological activity (e.g., IC₅₀ values).

A study on 3,9-disubstituted acridines found a strong correlation between the lipophilicity of the derivatives and their ability to stabilize the intercalation complex with DNA. mdpi.com Another significant correlation was found between the charge density and the cytostatic activity of the most active compounds, demonstrating the utility of QSAR in identifying key properties that drive biological function. mdpi.com Such models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing lead structures to enhance desired properties. nih.gov

Development of Predictive Models for Chemical Reactivity

Predictive modeling in chemistry, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, provides a framework for correlating a molecule's structural or electronic features with its reactivity. nih.govbenthamscience.com These models are built on the principle that the chemical reactivity of a compound is intrinsically linked to its molecular structure and, by extension, to its calculated physicochemical and electronic properties.

The development of such a predictive model for a class of compounds like substituted acridines typically involves several key steps. First, a dataset of molecules with known experimental reactivity data (e.g., reaction rates, equilibrium constants) is assembled. benthamscience.com Next, a wide array of molecular descriptors is calculated for each molecule in the dataset. These descriptors can be categorized as constitutional, topological, geometric, and electronic.

For a compound such as this compound, relevant descriptors would include:

Constitutional: Molecular weight, count of specific atom types.

Topological: Indices that describe molecular branching and connectivity, such as the average connectivity index (chiV6chain). nih.gov

Electronic: Properties derived from quantum chemical calculations, such as dipole moment, partial atomic charges, and frontier molecular orbital energies. tandfonline.com

Once the descriptors are calculated, statistical methods are employed to build a mathematical model that links the descriptors to the observed reactivity. Multiple Linear Regression (MLR) is a common technique used to generate an equation where the reactivity is a linear function of the most relevant descriptors. nih.gov Other methods like Partial Least Squares (PLS) and Principal Component Regression (PCR) are also utilized, especially when dealing with a large number of inter-correlated descriptors. nih.gov

The validity and predictive power of the resulting QSAR model are assessed through rigorous internal and external validation techniques. nih.gov A statistically robust model, characterized by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), can then be used to predict the chemical reactivity of new, untested compounds, including other derivatives of this compound. nih.govbenthamscience.com While specific QSAR models predicting the general chemical reactivity of this compound are not extensively detailed in the literature, the established methodologies are readily applicable. For instance, a QSAR study on substituted 9-acridinyl hydrazones demonstrated that descriptors related to topology and electrostatic potential played a crucial role in determining their biological activity, a specific form of chemical reactivity. nih.gov

Correlation of Electronic Descriptors with Reaction Rates and Selectivity

Key electronic descriptors include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scispace.comnih.gov A small HOMO-LUMO energy gap generally implies higher reactivity. nih.gov The spatial distribution of these orbitals indicates the most probable regions for electrophilic (HOMO) and nucleophilic (LUMO) attack.

Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and softness (S). Hardness is a measure of resistance to change in electron distribution; a large HOMO-LUMO gap is indicative of a hard, less reactive molecule, while a small gap suggests a soft, more reactive molecule. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are susceptible to electrophilic and nucleophilic attack, respectively. tandfonline.com

A DFT study on a related compound, 9-chloro-1-methylacridine-4-carboxylic acid (CMAC), provides representative data that illustrates these principles. tandfonline.com The calculated electronic properties for this chloroacridine derivative offer insight into the expected reactivity patterns.

Table 1: Calculated Electronic and Global Reactivity Descriptors for a Chloroacridine Derivative (CMAC)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.23 eV |

| LUMO Energy | -2.94 eV |

| Energy Gap (ΔE) | 3.29 eV |

| Ionization Potential (I) | 6.23 eV |

| Electron Affinity (A) | 2.94 eV |

| Electronegativity (χ) | 4.58 eV |

| Chemical Hardness (η) | 1.64 eV |

| Chemical Softness (S) | 0.60 eV |

| Electrophilicity Index (ω) | 6.42 eV |

In the case of CMAC, the analysis of its frontier orbitals showed that the HOMO is primarily located on the acridine ring system, while the LUMO is distributed across the entire molecule. tandfonline.com This suggests that the acridine core is the primary site for electron donation in electrophilic reactions. The MEP map further identified the nitrogen atom of the acridine ring and the oxygen atoms of the carboxylic group as the regions with the most negative potential, making them likely targets for electrophilic attack or protonation. tandfonline.com Conversely, regions of positive potential would indicate sites susceptible to nucleophilic attack.

By correlating these types of calculated electronic descriptors with experimentally determined reaction rates and product selectivity for a series of acridine derivatives, a predictive relationship can be established. For instance, a higher HOMO energy in a series of reactants would be expected to correlate with a faster rate in an electrophilic substitution reaction. Similarly, the distribution of the LUMO and the locations of positive electrostatic potential would predict the regioselectivity of nucleophilic substitution reactions on the acridine ring.

Compound Index

Spectroscopic Characterization Methodologies in 3 Chloroacridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of organic molecules. For 3-chloroacridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a comprehensive structural assignment.

The ¹H NMR spectrum of this compound is predicted to exhibit a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The precise chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atom within the heterocyclic ring system. The protons on the acridine (B1665455) skeleton will display characteristic coupling patterns (doublets, triplets, and doublets of doublets) arising from spin-spin interactions with neighboring protons. The magnitude of the coupling constants (J-values) provides crucial information about the relative positions of the protons. For instance, ortho-coupling constants are typically larger (around 7-9 Hz) than meta (2-3 Hz) and para (0-1 Hz) couplings.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | 7.85 | d | J(H1,H2) = 8.5 |

| H-2 | 7.50 | dd | J(H1,H2) = 8.5, J(H2,H4) = 2.0 |

| H-4 | 8.10 | d | J(H2,H4) = 2.0 |

| H-5 | 8.20 | d | J(H5,H6) = 8.0 |

| H-6 | 7.65 | t | J(H5,H6) = 8.0, J(H6,H7) = 7.5 |

| H-7 | 7.90 | t | J(H6,H7) = 7.5, J(H7,H8) = 8.0 |

| H-8 | 8.30 | d | J(H7,H8) = 8.0 |

| H-9 | 8.80 | s |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 126.5 |

| C-2 | 128.0 |

| C-3 | 132.0 |

| C-4 | 125.0 |

| C-4a | 148.5 |

| C-5 | 129.5 |

| C-6 | 126.0 |

| C-7 | 130.0 |

| C-8 | 127.5 |

| C-8a | 140.0 |

| C-9 | 149.0 |

| C-9a | 124.5 |

| C-10a | 142.0 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks in the COSY spectrum would connect protons that are on adjacent carbon atoms, allowing for the tracing of the spin systems within the aromatic rings. nih.govnih.govnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon it is attached to, providing a direct link between the ¹H and ¹³C NMR data. nih.govnih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons and for connecting different spin systems across the molecule. For instance, correlations from H-1 and H-2 to C-3, and from H-4 to C-3 would confirm the position of the chlorine atom. nih.govnih.govnih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups and probing molecular vibrations. The IR spectrum of this compound would be characterized by a series of absorption bands corresponding to the various vibrational modes of the molecule.

The key functional groups in this compound that would give rise to characteristic IR absorptions include the C-H bonds of the aromatic rings, the C=C and C=N bonds of the acridine core, and the C-Cl bond.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| 1650-1500 | Strong-Medium | C=C and C=N stretching of the acridine ring |

| 1500-1400 | Medium | Aromatic ring skeletal vibrations |

| 900-650 | Strong-Medium | Out-of-plane C-H bending |

| 800-600 | Medium | C-Cl stretching |

Note: These are predicted values. The exact positions and intensities can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

While this compound itself does not have traditional hydrogen bond donors (like -OH or -NH groups), the nitrogen atom in the acridine ring can act as a hydrogen bond acceptor. In the presence of protic solvents or other molecules with hydrogen bond donor capabilities, shifts in the vibrational frequencies of the C=N and adjacent C=C bonds might be observed, indicating intermolecular hydrogen bonding.

Furthermore, subtle shifts in the IR bands can also provide information about intramolecular interactions. The electron-withdrawing effect of the chlorine atom at the 3-position can influence the electron density distribution across the aromatic system, which in turn can affect the force constants of various bonds and lead to predictable shifts in their vibrational frequencies compared to unsubstituted acridine. Advanced computational methods are often employed to simulate these vibrational spectra and aid in the interpretation of these subtle effects.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of this compound research, it is instrumental for confirming the molecular weight and elucidating the structure of the compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov For this compound, with a molecular formula of C₁₃H₈ClN, the theoretical exact mass can be calculated.

Table 1: Theoretical Isotopic Masses for this compound (C₁₃H₈ClN)

| Isotope Composition | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| ¹²C₁₃¹H₈³⁵Cl¹⁴N | 213.0345 | 100 |

| ¹²C₁₂¹³C¹H₈³⁵Cl¹⁴N | 214.0379 | 14.3 |

Note: This table presents the major isotopic contributions to the molecular ion peak cluster. The relative abundances are approximate and serve for illustrative purposes.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, after the ionization of a molecule to form a molecular ion (M⁺), it can undergo fragmentation, breaking into smaller charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used for structural elucidation. dergipark.org.trlibretexts.org The fragmentation of aromatic and heterocyclic compounds is often characterized by the stability of the aromatic ring system. nih.gov

For this compound, the molecular ion peak is expected to be prominent due to the stability of the acridine ring system. The presence of a chlorine atom is indicated by a characteristic M+2 peak, with an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. youtube.com

Common fragmentation pathways for chloroaromatic compounds involve the loss of a chlorine radical (•Cl) or a hydrogen chloride molecule (HCl). youtube.com The fragmentation of the acridine core itself may involve the sequential loss of small neutral molecules like HCN. While a specific, published mass spectrum for this compound detailing all its fragments is not available, the expected fragmentation pattern can be predicted based on general principles.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (for ³⁵Cl) | Proposed Neutral Loss |

|---|---|---|

| [C₁₃H₈ClN]⁺ | 213 | - |

| [C₁₃H₈N]⁺ | 178 | •Cl |

| [C₁₃H₇N]⁺ | 177 | HCl |

Note: The m/z values and proposed neutral losses are based on established fragmentation patterns of related compounds and are for illustrative purposes.

LC-MS for Purity Assessment and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. ub.edu This technique is widely used for the analysis of complex mixtures, enabling the separation, identification, and quantification of individual components. youtube.com

In the synthesis of this compound, LC-MS is an invaluable tool for monitoring the progress of the reaction and assessing the purity of the final product. By separating the desired product from starting materials, by-products, and other impurities, LC-MS provides a detailed profile of the reaction mixture. The mass spectrometer then confirms the identity of the separated components based on their mass-to-charge ratios. While specific LC-MS methods for this compound are not detailed in the available literature, standard reversed-phase LC methods coupled with electrospray ionization (ESI) mass spectrometry are commonly employed for the analysis of polar and semi-polar organic molecules like acridine derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a substance. It provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems.

Electronic Absorption Spectra and Chromophore Analysis

The UV-Vis spectrum of acridine and its derivatives is characterized by several absorption bands in the UV and visible regions, arising from π-π* electronic transitions within the conjugated aromatic system. The acridine ring system acts as a chromophore, the part of the molecule responsible for its color and light absorption. conicet.gov.ar The absorption spectrum of acridine itself shows characteristic peaks, and the introduction of substituents can cause shifts in the position and intensity of these absorption bands. aatbio.comresearchgate.net

For this compound, the chlorine atom acts as a substituent on the acridine chromophore. While specific spectral data for this compound is not extensively documented, it is expected to exhibit an absorption profile similar to that of acridine, with potential shifts in the absorption maxima (λmax) due to the electronic effects of the chlorine substituent. The UV-Vis spectra of acridine derivatives typically show significant absorption in the 350-450 nm range.

Table 3: General UV-Vis Absorption Regions for Acridine Derivatives

| Transition Type | Approximate Wavelength Range (nm) |

|---|---|

| π-π* | 250-300 |

Note: The specific λmax values for this compound may vary depending on the solvent used.

Hypochromicity and Hypsochromic Shifts in Molecular Interactions

Changes in the UV-Vis absorption spectrum of a molecule upon interaction with other molecules can provide insights into the nature of these interactions. Hypochromicity refers to a decrease in the molar absorptivity (intensity) of an absorption band, while a hypsochromic shift (or blue shift) is a shift of the absorption maximum to a shorter wavelength.

In the context of acridine derivatives, these spectral changes are often observed upon their interaction with macromolecules like DNA. For instance, the intercalation of an acridine derivative between the base pairs of DNA can lead to a decrease in the intensity of the π-π* transition (hypochromicity) and a shift to shorter wavelengths (hypsochromic shift). These changes are attributed to the altered electronic environment of the acridine chromophore upon binding. While specific studies on the interaction of this compound leading to hypochromicity and hypsochromic shifts are not detailed in the provided search results, this is a general phenomenon observed for many planar aromatic molecules that interact with DNA.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a primary tool for investigating the electronic structure and dynamics of fluorescent molecules like this compound. This technique involves exciting the molecule with ultraviolet or visible light and measuring the properties of the light it emits.

Emission Spectra and Quantum Yield Measurements

The fluorescence emission spectrum reveals the distribution of wavelengths of light emitted by an excited molecule as it returns to its ground state. For acridine derivatives, these spectra provide insights into the electronic properties of the molecule. researchgate.net The fluorescence quantum yield (Φf) is a critical measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. horiba.comwikipedia.org This value is highly sensitive to the molecular structure and the environment. wikipedia.org

The quantum yield is determined by the relative rates of radiative decay (fluorescence) and non-radiative decay pathways, such as internal conversion and intersystem crossing. horiba.comwikipedia.org Measurements are typically performed relative to a well-characterized standard with a known quantum yield. horiba.com While extensive data exists for many acridine derivatives, specific emission spectra and quantum yield values for this compound are not widely documented in publicly available research, highlighting a gap in the comprehensive photophysical characterization of this specific isomer.

Fluorescence Lifetime Measurements for Excited State Dynamics

Fluorescence lifetime is the average time a molecule remains in its excited state before emitting a photon. This parameter is crucial for understanding the dynamics of the excited state. nih.gov Techniques like Time-Correlated Single Photon Counting (TCSPC) are employed to measure fluorescence lifetimes, which can range from picoseconds to hundreds of nanoseconds. ucsd.edunih.gov